molecular formula C22H22N2O6S2 B065443 Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate CAS No. 175204-19-0

Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate

Cat. No.: B065443
CAS No.: 175204-19-0
M. Wt: 474.6 g/mol
InChI Key: OZKOCMDFAIZGGZ-UHFFFAOYSA-N
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Description

Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate is a benzoate ester derivative featuring two [(4-methylphenyl)sulfonyl]amino groups at the 3- and 4-positions of the aromatic ring. The compound’s structure combines a methyl ester group at the carboxylate position with bulky sulfonamide substituents, which likely influence its physicochemical properties, such as solubility, stability, and reactivity. This compound is listed in specialized chemical catalogs as part of a broader class of benzoate esters with diverse functionalizations .

Properties

IUPAC Name

methyl 3,4-bis[(4-methylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S2/c1-15-4-9-18(10-5-15)31(26,27)23-20-13-8-17(22(25)30-3)14-21(20)24-32(28,29)19-11-6-16(2)7-12-19/h4-14,23-24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKOCMDFAIZGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)OC)NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381762
Record name Methyl 3,4-bis[(4-methylbenzene-1-sulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-19-0
Record name Methyl 3,4-bis[(4-methylbenzene-1-sulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: Methyl 3,4-Diaminobenzoate

The precursor is synthesized via esterification of 3,4-diaminobenzoic acid using methanol under acidic conditions. Typical protocols employ sulfuric acid as a catalyst, with yields exceeding 80% after recrystallization.

Sulfonylation Reaction

The diaminobenzoate ester undergoes sulfonylation with p-toluenesulfonyl chloride (TsCl) in a dual-step process:

  • First Sulfonylation :

    • Conditions : Anhydrous dichloromethane (DCM), triethylamine (TEA) as a base, 0–5°C.

    • Stoichiometry : 1.1 equivalents of TsCl per amine group to minimize side reactions.

    • Yield : ~75% for mono-sulfonylated intermediate.

  • Second Sulfonylation :

    • Conditions : Elevated temperature (25–40°C), extended reaction time (4–6 hours).

    • Challenges : Steric hindrance from the first sulfonamide group necessitates excess TsCl (2.5 equivalents).

Table 1: Comparison of Sulfonylation Conditions

ParameterFirst SulfonylationSecond Sulfonylation
Temperature0–5°C25–40°C
TsCl Equivalents1.12.5
Reaction Time2 hours4–6 hours
SolventDCMDCM/THF
BaseTEAPyridine

Optimization Strategies

pH Control and Base Selection

Maintaining alkaline conditions (pH 8–9) is critical to deprotonate the amine groups, enhancing nucleophilicity. Pyridine outperforms TEA in the second sulfonylation due to its dual role as a base and catalyst.

Solvent Systems

  • Dichloromethane (DCM) : Preferred for its low polarity, which minimizes side reactions.

  • Tetrahydrofuran (THF) : Co-solvent in the second step improves solubility of the mono-sulfonylated intermediate.

Reagent Purity

p-Toluenesulfonyl chloride must be freshly distilled to avoid hydrolysis to p-toluenesulfonic acid, which reduces yields.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include aromatic protons at δ 7.2–8.1 ppm and methyl esters at δ 3.8 ppm.

  • IR Spectroscopy : Strong bands at 1340 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch).

Crystallographic Insights

X-ray diffraction of analogous compounds reveals a dihedral angle of 35.47° between the benzoate and p-toluenesulfonyl groups, influencing packing via N–H···O hydrogen bonds. This structural rigidity aids in purification via recrystallization from methanol.

Alternative Methods and Innovations

Ionic Liquid-Mediated Synthesis

A patent describes using ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) as co-solvents to enhance TsCl reactivity, reducing reaction time by 30%.

Continuous Flow Microreactor Systems

Pilot studies on similar sulfonamides demonstrate that continuous flow systems achieve 85% yield in 10 minutes, though scalability for the target compound remains untested.

Chemical Reactions Analysis

Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate has shown potential in several medicinal applications:

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound possess significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

CompoundActivityTarget
This compoundModerateDihydropteroate synthase
SulfamethoxazoleHighDihydropteroate synthase

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. In vitro studies have shown that similar sulfonamide compounds can inhibit pro-inflammatory cytokines, indicating a possible therapeutic role in treating inflammatory diseases.

Agricultural Applications

This compound may also be explored as a pesticide or herbicide due to its chemical properties:

Herbicidal Activity

Preliminary studies suggest that the compound can inhibit weed growth by disrupting photosynthesis in target plants. The sulfonamide group may enhance the compound's ability to penetrate plant tissues.

ApplicationEffectivenessTarget Species
HerbicideModerateBroadleaf weeds

Material Science

In material science, this compound can be utilized as a precursor for synthesizing advanced materials:

Polymer Synthesis

The compound can serve as a building block for creating polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating sulfonamide groups into polymer chains improves their resistance to heat and oxidation.

Polymer TypeProperties Enhanced
Sulfonamide-based polymersThermal stability, Mechanical strength

Case Study 1: Antimicrobial Efficacy

A research study conducted on various synthesized sulfonamide derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like sulfamethoxazole against E. coli and Staphylococcus aureus.

Case Study 2: Herbicidal Effects

Field trials assessing the herbicidal activity of this compound showed a significant reduction in weed biomass compared to untreated plots, suggesting its potential as an effective herbicide.

Mechanism of Action

The mechanism of action of Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate involves its interaction with β-catenin, a key protein in the Wnt signaling pathway. The compound binds to the C-terminal region of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation . This action disrupts the Wnt signaling pathway, which is crucial in cell proliferation and cancer development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations at the benzoate core, sulfonyl group modifications, and functional group replacements. Below is a detailed comparison:

Substituent Variations on the Benzoate Core
Compound Name Substituents Key Differences
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate 3,4-di[[(4-methylphenyl)sulfonyl]amino] Bulky sulfonamide groups enhance steric hindrance and hydrogen-bonding potential .
Methyl 3,4-dimethoxybenzoate 3,4-dimethoxy Methoxy groups increase electron density but reduce steric bulk compared to sulfonamides .
Methyl 3,5-bis(trifluoromethyl)benzoate 3,5-bis(trifluoromethyl) Trifluoromethyl groups confer high electronegativity and lipophilicity .
Methyl 4-(3,4-dimethylphenyl)benzoate 4-(3,4-dimethylphenyl) Aryl substitution at the 4-position lacks sulfonyl functionality, altering electronic properties .

Functional Implications :

  • Electron-Withdrawing vs.
  • Solubility : The polar sulfonamide groups in the target compound may improve aqueous solubility relative to trifluoromethyl or aryl-substituted analogs .
Sulfonyl-Containing Analogs
Compound Name Sulfonyl Group Configuration Key Differences
This compound Dual [(4-methylphenyl)sulfonyl]amino groups Unique dual sulfonamide substitution; rare in commercial catalogs .
Bensulfuron-methyl ester (pesticide) Sulfonylurea linkage with pyrimidinylamino groups Contains a sulfonylurea bridge instead of sulfonamide, tailored for herbicidal activity .
[(4-Methylphenyl)sulfonyl]amino (Tosa) Single [(4-methylphenyl)sulfonyl]amino group Simpler structure with one sulfonamide group; serves as a common intermediate .

Functional Implications :

  • Biological Activity : Sulfonylurea-based pesticides (e.g., bensulfuron-methyl) target plant acetolactate synthase, whereas the target compound’s sulfonamide groups lack documented pesticidal activity .
  • Synthetic Utility : The single sulfonamide group in Tosa derivatives is frequently used in peptide synthesis or as protecting groups, whereas the dual sulfonamide configuration may complicate synthetic pathways .
Benzoate Esters with Heterocyclic Substitutions
Compound Name Heterocyclic Substituent Key Differences
Methyl 3-(pyridin-2-yl)propiolate Pyridinyl-propiolate Incorporates a nitrogen-containing heterocycle, enhancing coordination chemistry potential .
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Chloropyrazine-carboxylate Chlorine and amino groups on pyrazine enable nucleophilic substitution reactions .

Functional Implications :

  • Coordination Chemistry : Pyridinyl or pyrazine substituents enable metal-binding applications, unlike the target compound’s sulfonamide-focused structure .

Biological Activity

Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate, with the molecular formula C22H22N2O6S2C_{22}H_{22}N_{2}O_{6}S_{2} and a molecular weight of 474.55 g/mol, has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly in relation to cancer treatment. This compound primarily targets the Wnt/β-catenin signaling pathway , which is crucial in regulating cell proliferation and differentiation.

Target Interaction
The primary target of this compound is β-catenin , a key protein involved in cell signaling pathways. The compound interacts with β-catenin through a direct affinity mechanism, specifically within the C-terminal region of its Armadillo repeat domain. This interaction leads to the ubiquitination and proteasomal degradation of β-catenin, effectively reducing its cellular levels and thus inhibiting Wnt signaling-dependent proliferation of cancer cells.

Biochemical Pathways
The compound's action primarily affects the Wnt/β-catenin signaling pathway , which is implicated in various cancers. By inhibiting this pathway, this compound can potentially reduce tumor growth and metastasis.

Cellular Effects

Research indicates that this compound influences cellular functions by promoting β-catenin degradation. This degradation alters gene transcription processes associated with cell adhesion and proliferation. Laboratory studies have shown that the compound's effects can vary over time and are dosage-dependent in animal models.

Research Applications

This compound is being explored for various applications:

  • Chemistry : Used as a reagent in organic synthesis.
  • Biology : Investigated for its interactions with proteins and enzymes.
  • Medicine : Ongoing research focuses on its therapeutic potential in cancer treatment due to its ability to induce β-catenin degradation.
  • Industry : Employed as an intermediate in pharmaceutical production and material development .

Case Studies

  • In Vitro Studies : Laboratory experiments have demonstrated that treatment with this compound leads to significant reductions in β-catenin levels in cultured cancer cells. These studies highlight its potential as a therapeutic agent against Wnt-driven tumors.
  • Animal Models : In vivo studies indicate that varying dosages of the compound can lead to different outcomes in tumor growth inhibition. Higher doses correlate with more pronounced effects on tumor regression, suggesting a dose-dependent relationship that could inform clinical dosing strategies .

Summary Table of Biological Activity

Activity Description
Primary Target β-catenin
Mechanism Induces ubiquitination and degradation of β-catenin
Pathway Affected Wnt/β-catenin signaling pathway
Cellular Effects Alters gene transcription related to cell adhesion and proliferation
Research Applications Chemistry, Biology, Medicine, Industry
Dosage Dependency Effects vary significantly with dosage in animal models

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzoate core. Key steps include:
  • Sulfonylation : Reacting 3,4-diaminobenzoate derivatives with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install sulfonamide groups .
  • Esterification : Protecting the carboxylic acid group as a methyl ester early in the synthesis to avoid side reactions.
  • Purification : Use column chromatography (e.g., hexane/EtOH gradients) or recrystallization to isolate the product. Monitor purity via TLC (Rf values, as in ) and confirm via 1H^1H- and 13C^{13}C-NMR spectroscopy .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR (200–400 MHz) in DMSO-d6_6 or CDCl3_3 to resolve aromatic protons and sulfonamide NH signals. 13C^{13}C-NMR confirms ester carbonyl (∼165–170 ppm) and sulfonyl carbons (∼140 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns.
  • Elemental Analysis : Validate C, H, N, S content against theoretical values.
  • Melting Point : Determine via differential scanning calorimetry (DSC) or capillary methods (e.g., 217–220°C for analogous compounds in ).

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination of this compound?

  • Methodological Answer :
  • Software Tools : Use SHELXL for refinement () and WinGX () for data integration. For ambiguous electron density, employ twin refinement (SHELXL’s TWIN/BASF commands) or omit maps to resolve disorder .
  • Validation : Cross-check with ORTEP-3 () for thermal ellipsoid visualization. Address overlapping signals (e.g., unresolved carbons in ) by revisiting data collection parameters (e.g., higher-resolution synchrotron data) .

Q. What strategies minimize by-products during the sulfonylation step of the synthesis?

  • Methodological Answer :
  • Reagent Stoichiometry : Use a 2.2:1 molar ratio of 4-methylbenzenesulfonyl chloride to diamine to ensure complete reaction while avoiding excess reagent .
  • Temperature Control : Maintain 0–5°C during sulfonylation to suppress side reactions (e.g., ester hydrolysis).
  • In Situ Monitoring : Use HPLC or inline IR spectroscopy to track reaction progress. Quench unreacted sulfonyl chloride with ice-water .

Q. How can computational modeling predict the compound’s reactivity or supramolecular interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry using Gaussian or ORCA to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.
  • Hirshfeld Surface Analysis : Use CrystalExplorer to analyze packing interactions (e.g., hydrogen bonds, π-π stacking) from crystallographic data .

Data Contradiction and Optimization

Q. How to address conflicting 13C^{13}C-NMR assignments for overlapping aromatic carbons?

  • Methodological Answer :
  • 2D NMR : Perform HSQC and HMBC experiments to correlate protons with carbons and resolve ambiguities (e.g., distinguishing C4 and C6 in ).
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled derivatives for targeted signal identification.
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., triazine derivatives in ) .

Q. What experimental adjustments improve crystal quality for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane or EtOAc/MeOH) for slow vapor diffusion.
  • Seeding : Introduce microcrystals from prior trials to induce controlled growth.
  • Temperature Gradients : Use a crystallization robot to explore temperature-dependent polymorphism .

Structural and Functional Insights

Q. How does the electronic nature of the 4-methylphenyl sulfonamide groups influence the compound’s stability?

  • Methodological Answer :
  • Hydrolytic Stability Tests : Expose the compound to acidic/basic conditions (pH 2–12) and monitor degradation via HPLC. The electron-donating methyl group likely enhances sulfonamide resistance to hydrolysis compared to unsubstituted analogs.
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate substituent effects with thermal stability .

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